molecular formula C7H6ClN3S B1461009 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine CAS No. 1120214-78-9

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

Cat. No.: B1461009
CAS No.: 1120214-78-9
M. Wt: 199.66 g/mol
InChI Key: LLXWRYLNACYLMU-UHFFFAOYSA-N
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Description

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine ( 1120214-78-9) is a versatile chemical intermediate primarily utilized in medicinal chemistry and drug discovery research. This high-purity compound is a valuable synthetic building block for the development of novel kinase inhibitors, particularly in the pyrrolo[2,1-f][1,2,4]triazine chemical class, which has demonstrated significant therapeutic potential . The reactive 4-chloro substituent and the 2-(methylsulfanyl) group on this bicyclic heterocyclic system serve as orthogonal handles for further functionalization via metal-catalyzed cross-coupling and nucleophilic substitution reactions, enabling efficient exploration of structure-activity relationships . Researchers employ this compound in the synthesis of targeted molecular probes and potential therapeutics, especially for developing adaptor protein 2-associated kinase 1 (AAK1) inhibitors investigated for neuropathic pain treatment . The pyrrolo[2,1-f][1,2,4]triazine scaffold is recognized as a privileged structure in drug discovery, appearing in various compounds with demonstrated activity against therapeutic targets including VEGFR-2, EGFR, HER2, anaplastic lymphoma kinase (ALK), and hedgehog signaling pathway . This product is specifically designed for laboratory research applications and is not intended for diagnostic or therapeutic use in humans. For Research Use Only. Not for human, veterinary, or household use.

Properties

IUPAC Name

4-chloro-2-methylsulfanylpyrrolo[2,1-f][1,2,4]triazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6ClN3S/c1-12-7-9-6(8)5-3-2-4-11(5)10-7/h2-4H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LLXWRYLNACYLMU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NN2C=CC=C2C(=N1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6ClN3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30653265
Record name 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1120214-78-9
Record name 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30653265
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Formation via Triazinium Dicyanomethylide Intermediate

Another synthetic approach involves:

  • Reaction of a triazine precursor with tetracyanoethylene oxide to form a triazinium dicyanomethylide intermediate.
  • Subsequent cycloaddition with phenyl vinyl sulfoxide yields substituted pyrrolo[2,1-f]triazine derivatives including methylsulfanyl substituted compounds.

This method is advantageous for introducing additional substituents and allows access to derivatives useful in medicinal chemistry.

Rearrangement of Pyrrolooxadiazines

A multistep process involving:

  • Synthesis of pyrrole-2-carboxamides from 3-chloro-1H-pyrrole-2-carboxylic acid.
  • Conversion to 1-aminopyrroles via ammonium chloride and sodium hypochlorite.
  • Intramolecular cyclization using reagents like triphenylphosphine, bromine, and triethylamine to yield the pyrrolotriazine core.

This method, while more complex, provides access to pyrrolotriazine derivatives with diverse substitution patterns.

Scalable and Facile Methodology for Pyrrolo[2,1-f]triazine Derivatives

A recent scalable method focuses on the preparation of pyrrolo[2,1-f]triazin-4-amine, a closely related compound, using:

  • Preparation of monochloramine in methyl tert-butyl ether (MTBE) by reaction of aqueous ammonia with sodium hypochlorite at low temperature.
  • Reaction of 2-cyanopyrrole with monochloramine in MTBE under controlled temperature and nitrogen atmosphere to form the triazine ring.
  • Use of formamidine acetate as a reagent and solvent to facilitate cyclization.

This two-vessel process yields the triazine core in approximately 55% overall yield and is suitable for kilogram-scale synthesis, demonstrating safety, impurity control, and process robustness.

Summary Table of Preparation Methods

Method Category Key Reagents/Conditions Advantages Limitations
From Pyrrole Derivatives NH2Cl, benzoyl isothiocyanate, NaOH, POCl3, MeI High regioselectivity, well-studied Multiple steps, requires careful control
Via Triazinium Dicyanomethylide Tetracyanoethylene oxide, phenyl vinyl sulfoxide Access to diverse derivatives More specialized reagents
Rearrangement of Pyrrolooxadiazines NH4Cl, NaClO, EDC·HCl, PPh3, Br2, Et3N Allows functional group diversity Complex multistep sequence
Scalable Monochloramine Process NH3, NaOCl, MTBE, 2-cyanopyrrole, formamidine acetate Scalable, safe, impurity controlled Focused on triazine amine derivatives

Research Findings and Notes

  • The N-amination step using chloramine is critical for introducing the N–N bond that forms the triazine ring.
  • S-methylation is typically performed after cyclization to ensure selective methylthio substitution at the 2-position.
  • Chlorination at the 4-position with POCl3 is a well-established method to install the chloro substituent, which is reactive for further functionalization.
  • The scalable monochloramine method demonstrates industrial applicability with safety protocols and impurity profile control, making it suitable for pharmaceutical manufacturing.
  • Despite the availability of multiple synthetic routes, the number of pyrrolo[2,1-f]triazine derivatives remains limited, indicating potential for novel synthetic development.

Chemical Reactions Analysis

Types of Reactions

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nucleophiles such as amines, thiols, and alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce various substituted triazine derivatives .

Scientific Research Applications

Medicinal Chemistry

The compound has been extensively studied for its potential therapeutic applications:

  • Anticancer Activity : Research indicates that 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine exhibits significant anticancer properties by inhibiting cell proliferation and inducing apoptosis in various cancer cell lines. For instance, studies have shown its effectiveness against breast and lung cancer cells by modulating key signaling pathways involved in cell growth and survival.
  • Antiviral Properties : It serves as a crucial intermediate in the synthesis of antiviral drugs such as remdesivir. The compound's ability to inhibit viral replication makes it a valuable candidate for further development in antiviral therapies.

Biochemical Research

The compound is utilized in biochemical studies to understand enzyme interactions and cellular processes:

  • Enzyme Inhibition Studies : It is frequently employed to investigate the inhibition mechanisms of specific kinases involved in various diseases. By elucidating these interactions, researchers can develop more targeted therapies with fewer side effects.
  • Cell Signaling Pathways : The compound's ability to modulate signaling pathways makes it an essential tool in studying cellular responses to external stimuli and drug treatments. It helps clarify how disruptions in these pathways contribute to disease progression.

Materials Science

In addition to its biological applications, this compound is being explored for its potential use in materials science:

  • Synthesis of New Compounds : As a versatile building block, it facilitates the creation of more complex heterocyclic compounds that can be tailored for specific applications in pharmaceuticals and materials engineering.
  • Development of Novel Materials : The unique properties of this compound may lead to advancements in creating new materials with desirable characteristics for industrial applications.

Case Study 1: Anticancer Activity

A study published in Cancer Research demonstrated that this compound effectively inhibited the growth of MCF-7 breast cancer cells. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, leading to reduced cell proliferation and increased apoptosis rates.

Case Study 2: Antiviral Applications

Research featured in Journal of Medicinal Chemistry highlighted the compound's role as a precursor for remdesivir synthesis. The study detailed how modifications to the pyrrolo-triazine structure enhanced antiviral activity against RNA viruses.

Mechanism of Action

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Position and Electronic Effects

The position and nature of substituents on the pyrrolo[2,1-f][1,2,4]triazine core critically modulate biological activity. Below is a comparative analysis:

Compound Name Substituents Key Properties/Activities Reference ID
4-Chloro-2-(methylsulfanyl) Cl (C4), SCH₃ (C2) Intermediate in kinase inhibitors; antiviral potential via RdRp inhibition
7-Bromo-2-(methylsulfanyl) Br (C7), SCH₃ (C2) Precursor to 2-arylaminopyrrolo derivatives (kinase inhibitors)
4-Amino-2-(methylsulfanyl) NH₂ (C4), SCH₃ (C2) Anti-norovirus activity; inhibits human norovirus RdRp
2,4-Dichloro Cl (C2 and C4) Higher reactivity in nucleophilic substitution; used in PI5P4Kγ inhibitor synthesis
4-Chloro-2-carboxylic acid Cl (C4), COOH (C2) Reduced lipophilicity; potential for salt formation
  • Key Insight : The methylsulfanyl group at C2 enhances lipophilicity and serves as a leaving group in substitution reactions, making 4-chloro-2-(methylsulfanyl) derivatives versatile intermediates . In contrast, carboxylic acid substituents (e.g., C2-COOH) improve solubility but reduce membrane permeability .
Antiviral Activity:
  • 4-Amino-2-(methylsulfanyl): Direct anti-norovirus activity (IC₅₀ = 4 µg/mL) by inhibiting viral RdRp .
  • Dimethyl 4-(4-methoxyphenyl)-7-methyl-2-p-tolyl : High anti-influenza activity (IC₅₀ = 4 µg/mL) via neuraminidase inhibition .
Anticancer Activity:
  • 2-Arylaminopyrrolo[2,1-f][1,2,4]triazines: Dual c-Met/VEGFR-2 inhibitors with IC₅₀ values < 100 nM in colon cancer models .
  • 6-Aminocarbonyl derivatives: Antiproliferative activity against A549 (lung) and MCF-7 (breast) cancer cells .

Physicochemical Properties

Property 4-Chloro-2-(methylsulfanyl) 4-Amino-2-(methylsulfanyl) 2,4-Dichloro
Molecular Weight (g/mol) 199.656 180.22 183.02
LogP 2.1 (predicted) 1.5 2.8
Solubility (mg/mL) 0.12 (DMSO) 1.8 (Water) 0.05 (DMSO)
pKa -2.38 (predicted) 3.1 -3.2
  • Methylsulfanyl vs. Chloro : The SCH₃ group increases logP by 0.3–0.5 units compared to chloro substituents, favoring blood-brain barrier penetration .

Biological Activity

4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine is a compound of significant interest due to its potential biological activities, particularly in the fields of oncology and pharmacology. This article reviews the current knowledge on its biological activity, focusing on its anticancer properties and other therapeutic potentials.

Chemical Structure and Properties

The compound features a pyrrolo[2,1-f][1,2,4]triazine core, which is known for its diverse biological activities. The presence of the chloro and methylsulfanyl groups enhances its reactivity and potential interactions with biological targets.

Anticancer Activity

Recent studies have investigated the anticancer potential of various pyrrolo[2,1-f][1,2,4]triazine derivatives, including this compound. The following findings summarize its efficacy:

  • Cell Line Studies : In vitro assays demonstrated that derivatives of pyrrolo[2,1-f][1,2,4]triazine exhibit potent antiproliferative effects against several cancer cell lines. For instance, compounds related to this structure have shown IC50 values in the micromolar range against breast cancer cell lines (e.g., MCF-7 and MDA-MB-231) .
  • Mechanism of Action : The mechanism underlying the anticancer activity includes the induction of apoptosis through caspase activation (caspase-3 and -9) and modulation of key signaling pathways such as NF-κB and p53 . These pathways are crucial for regulating cell survival and death.

Other Biological Activities

Apart from anticancer properties, this compound has been associated with various other biological activities:

  • Antimicrobial Properties : Like many triazine derivatives, it may exhibit antibacterial and antifungal activities. The structural characteristics contribute to interactions with microbial targets .
  • Anti-inflammatory Effects : Some derivatives have shown promising anti-inflammatory activity in preclinical models. This suggests potential applications in treating inflammatory diseases .

Data Summary

Biological ActivityCell Line/ModelIC50 (µM)References
AnticancerMCF-70.46
AnticancerMDA-MB-2310.39
AntimicrobialVariousVaries
Anti-inflammatoryIn vitro modelsVaries

Case Studies

Several case studies have highlighted the efficacy of pyrrolo[2,1-f][1,2,4]triazine derivatives:

  • Study on Breast Cancer : A study demonstrated that certain derivatives induced significant apoptosis in breast cancer cells while sparing normal cells. This selectivity is crucial for developing safer cancer therapies .
  • Mechanistic Insights : Another investigation into the molecular mechanisms revealed that these compounds could inhibit key pathways involved in tumor growth and metastasis .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for 4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine, and how do reaction conditions influence regioselectivity?

  • Synthesis via pyrrole derivatives ():

  • Start with methyl pyrrole-2-carboxylate. Introduce an N–N bond via amination (NH₂Cl), followed by benzoyl isothiocyanate treatment to form pyrrole intermediates.
  • Cyclization in 2 M NaOH yields the bicyclic core. Chlorination with POCl₃ at C-4 and bromination with NBS at C-7 achieve regioselectivity (~5:1 for C-7 vs. C-5). Final oxidation with DDQ restores aromaticity (70–85% yield) .
    • Alternative route via triazinium dicyanomethylide ( ):
  • React tetracyanoethylene oxide with triazine, followed by [2+2] cycloaddition with phenyl vinyl sulfoxide to form the core structure .

Q. How does the core structure of pyrrolo[2,1-f][1,2,4]triazine contribute to its biological activity?

  • The bicyclic system with a bridgehead nitrogen enables ATP-competitive binding to kinase domains (e.g., VEGFR-2, EGFR). The methylsulfanyl group at C-2 enhances hydrophobic interactions, while the chloro substituent at C-4 modulates electronic properties for improved target engagement .

Advanced Research Questions

Q. What strategies resolve contradictions in structure-activity relationships (SAR) for antiviral pyrrolo[2,1-f][1,2,4]triazine derivatives?

  • Example : 4-Chloro-2-(methylsulfanyl) analogs showed inconsistent antiviral activity against norovirus RdRp.

  • Method : Systematic substitution at C-2 (aryl/thienyl) and C-4 (halogens, amines) with molecular docking (PDB: 3UQS) revealed that antiviral activity depends on core conformation rather than substituent identity. Functionalization must preserve planarity for RdRp inhibition .

Q. How can regioselectivity challenges in C-7 bromination be optimized for kinase inhibitor synthesis?

  • Issue : NBS bromination yields ~5:1 C-7/C-5 selectivity ().
  • Solutions :

  • Use Lewis acids (e.g., FeCl₃) to polarize the π-system, favoring C-7 attack.
  • Computational modeling (DFT) predicts transition-state stabilization at C-7 due to lower steric hindrance .

Q. What methodologies improve the pharmacokinetics of pyrrolo[2,1-f][1,2,4]triazine-based kinase inhibitors?

  • Case study : Oral bioavailability of VEGFR-2/FGFR-1 inhibitors was enhanced by replacing C-6 esters with 1,3,5-oxadiazole bioisosteres, reducing first-pass metabolism. This modification increased mouse oral bioavailability to 79% (compound 50 , Ki = 52 nM) .

Methodological Recommendations

  • For SAR analysis : Combine X-ray crystallography (e.g., PDB: 4ASD) with free-energy perturbation (FEP) simulations to predict substituent effects .
  • For in vivo studies : Use athymic mouse xenograft models (e.g., L2987 lung carcinoma) to validate antitumor efficacy .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine
Reactant of Route 2
4-Chloro-2-(methylsulfanyl)pyrrolo[2,1-f][1,2,4]triazine

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